6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Sigma-2 receptor Pharmacophore Medicinal chemistry

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (synonym: Heliamine; CAS 1745-07-9; molecular formula C11H15NO2; MW 193.25) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid first isolated from the Mexican cereoid cactus Backebergia militaris. It serves as a privileged synthetic building block featuring electron-donating methoxy groups at the 6- and 7-positions of the saturated isoquinoline ring.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1745-07-9
Cat. No. B160971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS1745-07-9
Synonyms6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
heliamine
heliamine monohydrochloride
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CNCCC2=C1)OC
InChIInChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
InChIKeyCEIXWJHURKEBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9): Core Scaffold Procurement Guide for Medicinal Chemistry and Pharmacology


6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (synonym: Heliamine; CAS 1745-07-9; molecular formula C11H15NO2; MW 193.25) is a naturally occurring tetrahydroisoquinoline (THIQ) alkaloid first isolated from the Mexican cereoid cactus Backebergia militaris [1]. It serves as a privileged synthetic building block featuring electron-donating methoxy groups at the 6- and 7-positions of the saturated isoquinoline ring. This specific substitution pattern is structurally encoded in numerous pharmacologically active derivatives and is distinct from the unsubstituted THIQ parent scaffold (CAS 91-21-4), monomethoxy congeners, and alternative dimethoxy regioisomers. Commercially, the compound is supplied as the free base (CAS 1745-07-9) with typical purity ≥97% (HPLC) and as the hydrochloride salt (CAS 2328-12-3) for aqueous solubility applications .

Why 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Unsubstituted THIQ or Monomethoxy Analogs


The 6,7-dimethoxy substitution pattern on the THIQ scaffold is not a passive structural ornament; it actively governs receptor subtype selectivity, mitochondrial target engagement, drug efflux pump interaction, and synthetic accessibility. Unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) lacks the electron-donating methoxy groups that drive efficient Pictet–Spengler cyclization and that establish the pharmacophoric features required for σ2 receptor selectivity [1]. Monomethoxy analogs, while active against certain targets, exhibit a fundamentally different selectivity fingerprint—for instance, monomethoxy THIQ derivatives achieve nanomolar carbonic anhydrase inhibition where the 6,7-dimethoxy counterparts operate in the micromolar range, and vice versa for σ2 receptor affinity where the dimethoxy pattern is essential [2]. Ring-deconstructed or open-chain analogs of 6,7-dimethoxy-THIQ suffer drastic loss of σ2 receptor affinity while retaining P-gp modulatory activity, proving that the intact 6,7-dimethoxy-tetrahydroisoquinoline ring system is a non-redundant pharmacophoric unit [3]. A procurement decision based solely on price or availability of a generic 'THIQ building block' without accounting for this specific substitution pattern will fail to deliver the target engagement profile required.

Quantitative Comparative Evidence for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9) Versus Closest Analogs


Evidence Item 1: 6,7-Dimethoxy Substitution Is Required for σ2 Receptor Affinity Retention — Deconstruction Abolishes Binding

The intact 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline ring system is a validated pharmacophoric element for σ2 (sigma-2) receptor affinity. When the 6,7-dimethoxy-THIQ moiety in the potent mixed σ2/P-gp agent 6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (compound 1) was deconstructed via ring-opening to phenethylamino, benzylamino, and indanamine series, σ2 receptor affinity drastically decreased with the increase of conformational freedom [1]. In a parallel systematic study, changing the configuration and position of methoxy groups on the isoquinoline moiety resulted in σ2 Ki values spanning 4.4–133 nM, while varying the carbon linker length and flexibility yielded σ2 Ki values of 0.88–15.0 nM [2]. The most optimized 6,7-dimethoxy-THIQ derivatives achieved σ2 Ki values of 5–6 nM with excellent σ2/σ1 selectivity [3]. The 6,7-dimethoxy pattern thus confers a specific conformational restraint and electronic environment that cannot be replicated by monomethoxy, unsubstituted, or ring-opened alternatives.

Sigma-2 receptor Pharmacophore Medicinal chemistry

Evidence Item 2: 6-Methoxy-THIQ vs Unsubstituted THIQ — a ~58-Fold Difference in Mitochondrial Complex I Inhibition

The presence of a single methoxy group at position 6 of the THIQ ring increases mitochondrial complex I inhibitory potency by approximately 58-fold relative to unsubstituted THIQ. In isolated mitochondrial assays, 6-methoxy-1,2,3,4-tetrahydroisoquinoline inhibited complex I with an IC50 of 0.38 mM, whereas unsubstituted 1,2,3,4-tetrahydroisoquinoline was the least potent complex I inhibitor tested, with an IC50 of approximately 22 mM [1]. Furthermore, at a fixed 10 mM concentration, the aromatic analog 6,7-dimethoxyisoquinoline inhibited complex II–III by 89.6%, compared to only 23.1% for isoquinoline and zero inhibition by most other derivatives, demonstrating that the 6,7-dimethoxy arrangement also influences off-target mitochondrial respiratory chain interactions [2]. Although 6,7-dimethoxy-THIQ itself was not directly tested in this study, the data establish a clear rank-order: methoxy substitution dramatically amplifies mitochondrial engagement in a position-dependent manner.

Mitochondrial complex I Neurotoxicity Structure-activity relationship

Evidence Item 3: Intact 6,7-Dimethoxy-THIQ Retains P-gp Modulatory Activity; Deconstruction Reduces It

The 6,7-dimethoxy-THIQ moiety is a dual-use scaffold recognized both as a σ2 receptor pharmacophore and as a core element of P-glycoprotein (P-gp) efflux pump modulators. In the study by Pati et al. (2015), deconstruction of the 6,7-dimethoxytetrahydroisoquinoline ring system in the potent mixed σ2/P-gp agent 6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (compound 1) was performed to attempt separation of σ2 affinity from P-gp activity. While deconstruction drastically reduced σ2 receptor affinity, P-gp activity was only slightly reduced, and dimethoxy-substituted derivatives continued to display potent P-gp interaction [1]. A prototypical P-gp inhibitor built on this scaffold, MC70 [4'-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol], inhibits P-gp-mediated [³H]vinblastine efflux with an EC50 of 0.05 µM in Caco-2 colon cancer cells . In a more advanced medicinal chemistry program, compound 41 based on the 6,7-dimethoxy-THIQ scaffold achieved a multidrug resistance reversal fold of 467.7 in Eca109/VCR cells, surpassing the standard third-generation P-gp inhibitor TQ [2].

P-glycoprotein Multidrug resistance Efflux pump

Evidence Item 4: Pictet–Spengler Cyclization Efficiency — Electron-Donating 6,7-Dimethoxy Groups Enable 85–98% Synthetic Yields

The electron-donating nature of the 6,7-dimethoxy substituents is a critical enabler of efficient Pictet–Spengler cyclization, the most widely used method for constructing the 1,2,3,4-tetrahydroisoquinoline ring system. Azamatov et al. (2023) reported a one-step synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines in 85–98% yield via Pictet–Spengler condensation of 3,4-dimethoxyphenylethylamine with substituted benzaldehydes in boiling trifluoroacetic acid [1]. In contrast, the Pictet–Spengler reaction with aromatic rings bearing electron-withdrawing substituents is significantly more challenging due to decreased nucleophilicity of the aromatic ring, as noted by Tiwari et al. (2006) in their QSAR and synthetic study of 1,2-disubstituted-6,7-dimethoxy-THIQs [2]. The unsubstituted THIQ scaffold, lacking these activating groups, does not benefit from the same rate acceleration and regioselectivity, making the 6,7-dimethoxy variant the preferred starting material for library synthesis and scale-up.

Pictet–Spengler reaction Synthetic chemistry Process chemistry

Evidence Item 5: Carbonic Anhydrase Inhibition — Dimethoxy vs Monomethoxy Substitution Shifts Potency from Micromolar to Nanomolar Range

The methoxy substitution pattern on the THIQ ring directly controls carbonic anhydrase (CA) inhibitory potency and isoform selectivity. Gitto et al. (2011) initially identified several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-sulfonamides that displayed inhibitory effects against selected CA isozymes at micromolar concentrations. In a follow-up SAR study designed to deepen the structure–activity relationships and improve activity, the same group synthesized a series of monomethoxy analogs of the previously investigated dimethoxy derivatives. The new monomethoxy derivatives showed higher hCA inhibitory effects against several isoforms compared to the dimethoxy analogues. Notably, compounds 1b and 1h achieved low nanomolar KI values with excellent selectivity for the tumor-associated isoforms hCA IX and hCA XIV over the cytosolic isoforms hCA I and hCA II [1]. This demonstrates that the 6,7-dimethoxy pattern occupies a distinct position in the CA SAR landscape — it provides micromolar-level starting activity that can be tuned to nanomolar potency by methoxy deletion, a switch that is not available to scaffolds with different substitution topology.

Carbonic anhydrase Isoform selectivity Sulfonamide

Evidence Item 6: 1-Aryl-6,7-dimethoxy-THIQ Derivatives Surpass Lidocaine in Local Anesthetic Duration in Rabbit Corneal Assay

In a comprehensive in vivo pharmacological evaluation, Azamatov et al. (2023) demonstrated that 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit local anesthetic activity quantitatively superior to the clinical reference lidocaine. In the rabbit corneal anesthesia model, all investigated 1-aryl-6,7-dimethoxy-THIQ derivatives (except compound 4b) at 1% concentration were more active than lidocaine, providing a longer duration of complete anesthesia [1]. The lead compound 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3a) showed an LD50 of 280 mg/kg in acute toxicity testing in white mice via intragastric administration. For comparison, a structurally related analog with a 6,7-methylenedioxy substitution (compound 3e) proved to be the safest, with toxicity 13.75-fold lower than 3a [1]. This structure–toxicity relationship directly demonstrates that the 6,7-dimethoxy substitution pattern influences both pharmacodynamic efficacy and toxicological profile relative to the 6,7-methylenedioxy alternative.

Local anesthetic In vivo pharmacology Acute toxicity

Best-Fit Application Scenarios for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9) Based on Quantitative Evidence


Sigma-2 Receptor Ligand Development for Tumor Imaging and Cancer Therapeutics

The 6,7-dimethoxy-THIQ scaffold is the established pharmacophoric core for achieving σ2 receptor affinity with σ2/σ1 selectivity. As demonstrated in Evidence Item 1, deconstruction of the 6,7-dimethoxy-THIQ ring abolishes σ2 affinity, while optimized derivatives achieve Ki values of 5–6 nM [1]. Research groups developing σ2-selective PET radiotracers, fluorescent probes, or therapeutic ligands for proliferating tumors should procure CAS 1745-07-9 as the starting building block. Alternative THIQ scaffolds (unsubstituted, monomethoxy, or ring-opened) are structurally incapable of delivering the same σ2 binding profile.

P-Glycoprotein Modulator Synthesis for Multidrug Resistance Reversal

The 6,7-dimethoxy-THIQ ring system is integral to potent P-gp inhibitors including MC70 (EC50 = 0.05 µM) and advanced leads achieving MDR reversal folds exceeding 467.7, surpassing the third-generation inhibitor TQ [2]. As shown in Evidence Item 3, deconstruction of the ring only slightly reduces P-gp activity, validating the scaffold as a robust P-gp pharmacophore. Medicinal chemistry teams pursuing MDR reversal agents should source the 6,7-dimethoxy-THIQ free base for N-functionalization with diverse linker and carboxylic acid surrogates.

Efficient One-Step Library Synthesis via Pictet–Spengler Cyclization

The electron-donating 6,7-dimethoxy groups enable Pictet–Spengler cyclization with substituted benzaldehydes in 85–98% isolated yields under straightforward conditions (TFA, reflux), as detailed in Evidence Item 4 [3]. This synthetic efficiency makes CAS 1745-07-9 the preferred THIQ building block for parallel synthesis and lead optimization libraries. Procurement of the pre-formed 6,7-dimethoxy-THIQ core (or its immediate precursor 3,4-dimethoxyphenethylamine) accelerates SAR exploration compared to de novo synthesis of alternative substitution patterns.

Carbonic Anhydrase Inhibitor SAR Exploration with Methoxy-Controlled Selectivity Switching

As documented in Evidence Item 5, the 6,7-dimethoxy-THIQ scaffold provides a micromolar-activity starting point for CA inhibition that can be converted to nanomolar potency and tumor-associated isoform selectivity (hCA IX/XIV over hCA I/II) by methoxy deletion to the monomethoxy series [4]. Research groups studying CA inhibitors for cancer or glaucoma should procure the 6,7-dimethoxy variant to establish the SAR baseline and exploit the well-characterized activity cliff between dimethoxy and monomethoxy substitution states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.